molecular formula C18H23N3O4 B14791399 methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate

methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B14791399
M. Wt: 345.4 g/mol
InChI Key: CHPHWYBLIUFSDM-UHFFFAOYSA-N
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Description

(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a pyrrolidine ring, which adds to its structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common approach is to start with the benzimidazole core and introduce the pyrrolidine ring through a series of reactions. The tert-butoxycarbonyl group is often used as a protecting group for the amine functionality during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at a specific position on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The benzimidazole core is known for its pharmacological properties, making this compound a potential lead for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance binding affinity or selectivity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring can have similar structural features and reactivity.

Uniqueness

(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate is unique due to the combination of the benzimidazole core and the pyrrolidine ring, along with the tert-butoxycarbonyl protecting group. This combination of features can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-5-6-14(21)15-19-12-8-7-11(16(22)24-4)10-13(12)20-15/h7-8,10,14H,5-6,9H2,1-4H3,(H,19,20)

InChI Key

CHPHWYBLIUFSDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C(=O)OC

Origin of Product

United States

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